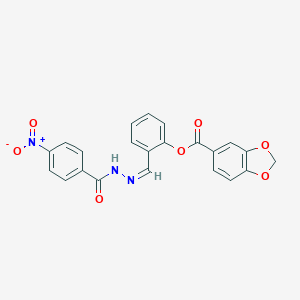
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound with a unique structure that includes a nitrobenzoyl group, a carbohydrazonoyl group, and a benzodioxole carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting with the preparation of the nitrobenzoyl and carbohydrazonoyl intermediates. These intermediates are then reacted with phenyl 1,3-benzodioxole-5-carboxylate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, while ensuring the purity of the final product .
化学反応の分析
Types of Reactions
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the benzodioxole ring could yield various substituted derivatives .
科学的研究の応用
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings
作用機序
The mechanism of action of 2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group may interact with active sites of enzymes, inhibiting their activity, while the benzodioxole ring may interact with other molecular pathways .
類似化合物との比較
Similar Compounds
- 2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 4-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 4-ethoxybenzoate .
Uniqueness
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate is unique due to its combination of functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C22H15N3O7 |
|---|---|
分子量 |
433.4g/mol |
IUPAC名 |
[2-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C22H15N3O7/c26-21(14-5-8-17(9-6-14)25(28)29)24-23-12-16-3-1-2-4-18(16)32-22(27)15-7-10-19-20(11-15)31-13-30-19/h1-12H,13H2,(H,24,26)/b23-12- |
InChIキー |
JMTCGHCDRXZDJB-FMCGGJTJSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3/C=N\NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-iodobenzoate](/img/structure/B446864.png)

![3-[3-(4-iodophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446867.png)


![5-((Z)-1-{3-ETHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE](/img/structure/B446872.png)
![5-[4-(Benzyloxy)-3-ethoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B446873.png)
![(3-bromophenyl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B446875.png)





